The History and Discovery of 2,5-Dinitroaniline: An In-depth Technical Guide
The History and Discovery of 2,5-Dinitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dinitroaniline, a member of the dinitroaniline class of compounds, holds a significant, albeit niche, position in the landscape of industrial chemistry. First explored in the mid-20th century during a broader investigation into dye and pesticide intermediates, this compound and its isomers have found applications ranging from colorant synthesis to agricultural chemicals. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of 2,5-Dinitroaniline, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data summaries, and diagrammatic representations of synthetic pathways are presented to facilitate a deeper understanding and practical application of this compound.
Introduction: A Historical Perspective on Dinitroanilines
The story of dinitroanilines begins in the early 1960s, a period of intense research and development in the field of organic chemistry, particularly concerning dyes and their intermediates.[1] The dinitroaniline scaffold, characterized by an aniline ring substituted with two nitro groups, presented a versatile platform for chemical modification. The position of the nitro groups on the aromatic ring gives rise to six possible isomers, each with distinct properties and applications.[2]
While the 2,6-dinitroaniline derivatives gained significant prominence as a major class of herbicides following the introduction of trifluralin in 1964, the utility of 2,5-Dinitroaniline has been more specialized, primarily as a chemical intermediate in the synthesis of certain dyes.[2][3] Some dinitroaniline compounds were even utilized as high explosives by Germany during World War I, highlighting the energetic nature of this chemical family.[2]
Physicochemical Properties of 2,5-Dinitroaniline
A thorough understanding of the physicochemical properties of 2,5-Dinitroaniline is crucial for its handling, application, and further development in any research or industrial setting. The following tables summarize key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2,5-Dinitroaniline | PubChem |
| CAS Number | 619-18-1 | [3] |
| Molecular Formula | C₆H₅N₃O₄ | [4] |
| Molecular Weight | 183.12 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | Inferred from related compounds |
| Property | Value | Source |
| Melting Point | 185-190 °C | [3] |
| Boiling Point | Decomposes | Inferred from related compounds |
| Solubility | Sparingly soluble in water | Inferred from related compounds |
| XLogP3 | 1.8 | [4] |
Synthesis of 2,5-Dinitroaniline: Experimental Protocols
The synthesis of 2,5-Dinitroaniline can be achieved through several routes. The most cited laboratory-scale method is a nucleophilic aromatic substitution reaction, specifically the Chichibabin reaction, involving the amination of a di-substituted benzene derivative.
Synthesis via Chichibabin Reaction of 2,5-Dinitrochlorobenzene
This method involves the reaction of 2,5-dinitrochlorobenzene with sodium amide in liquid ammonia.[5]
Reaction:
Caption: Synthesis of 2,5-Dinitroaniline via the Chichibabin reaction.
Experimental Protocol:
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Materials:
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2,5-Dinitrochlorobenzene
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Sodium amide (NaNH₂)
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Anhydrous liquid ammonia (NH₃)
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Anhydrous diethyl ether
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Ammonium chloride (NH₄Cl)
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Deionized water
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Standard laboratory glassware for reactions under anhydrous conditions (e.g., three-neck round-bottom flask, condenser with drying tube, dropping funnel, magnetic stirrer).
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Procedure:
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Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.
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In a well-ventilated fume hood, condense anhydrous liquid ammonia into the reaction flask, cooled in a dry ice/acetone bath.
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Slowly add sodium amide to the liquid ammonia with stirring until the characteristic blue color of the solvated electron persists, indicating the formation of a sodium amide solution.
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Dissolve 2,5-dinitrochlorobenzene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at the boiling point of liquid ammonia (-33 °C).
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After the addition is complete, allow the reaction to stir for an additional 2-3 hours.
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Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
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Allow the ammonia to evaporate overnight in the fume hood.
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To the remaining residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Characterization of 2,5-Dinitroaniline
The identity and purity of the synthesized 2,5-Dinitroaniline should be confirmed using standard analytical techniques.
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Melting Point: Determination of the melting point and comparison with the literature value (185-190 °C). A sharp melting point range indicates high purity.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be consistent with the 2,5-disubstituted aniline structure.
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¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2,5-Dinitroaniline (183.12 g/mol ).
Reaction Pathways and Mechanisms
The primary reaction pathway of interest for 2,5-Dinitroaniline in an industrial context is its synthesis. The Chichibabin reaction is a nucleophilic aromatic substitution. A simplified workflow for the synthesis and purification is illustrated below.
Caption: Experimental workflow for the synthesis and purification of 2,5-Dinitroaniline.
Conclusion
2,5-Dinitroaniline, while not as commercially prominent as some of its isomers, remains a compound of interest for specialized applications in the dye industry and as a building block in organic synthesis. Its history is intertwined with the broader development of nitroaromatic chemistry. This guide has provided a detailed overview of its discovery, properties, and synthesis, including a practical experimental protocol. The presented data and diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all nitroaromatic compounds, appropriate safety precautions should be strictly adhered to during handling and synthesis.
References
- 1. 2,5-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. DCNB (2,5-DICHLORONITROBENZENE) - Ataman Kimya [atamanchemicals.com]
